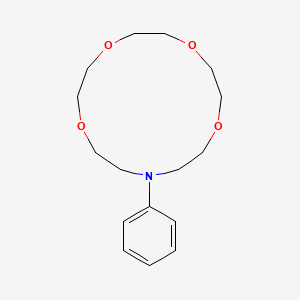

2-Piperidin-4-yl-2H-pyrazol-3-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Piperidin-4-yl-2H-pyrazol-3-ylamine, also known as P4P, is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. It is a member of the pyrazolone family of compounds, which are characterized by their three-membered ring structure. P4P has been used in a variety of research applications, including as a potential therapeutic agent, in drug delivery systems, and as a component of catalysts and other materials. This article will provide an overview of P4P's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

科学的研究の応用

Synthesis and Chemical Properties The chemical compound 2-Piperidin-4-yl-2H-pyrazol-3-ylamine has been utilized in various synthetic pathways to create novel chemical structures. For instance, it served as a key intermediate in constructing unique pyrazole and thiazole derivatives. The compound was prepared by reacting chloroacetonitrile with piperidine, leading to the synthesis of novel arylidene derivatives and unexpected products such as 2-oxo-4-hydroxy-thiazole when treated with mercaptoacetic acid. This versatility showcases its potential in the synthesis of diverse chemical entities with possible pharmacological applications (Khalil et al., 2017).

Intermediary in Drug Synthesis This compound plays a crucial role as an intermediary in the synthesis of pharmaceuticals. A notable example is its use in the synthesis of Crizotinib, a medication used in cancer treatment. The reported method demonstrates a robust three-step synthesis that produced multi-kilogram quantities of the key intermediate, showcasing the compound's significance in pharmaceutical manufacturing processes (Fussell et al., 2012).

Biological Activity and Applications The biological activity of derivatives of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine has been explored, highlighting its potential in medicinal chemistry. For instance, a derivative exhibited significant fungicidal and antiviral activities against tobacco mosaic virus, indicating the compound's utility in developing new antiviral agents (Li et al., 2015). Furthermore, its derivatives have been investigated for their anticholinesterase effects, suggesting potential applications in treating neurodegenerative disorders (Altıntop, 2020).

Optical and Electronic Properties Research into the optical and electronic properties of trisheterocyclic systems with electron-donating amino groups, including those derived from 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, has provided insights into their potential applications in materials science. These studies have explored the impact of different substituents on the thermal, redox, and fluorescence properties of such compounds, indicating their potential use in electronic and optoelectronic devices (Palion-Gazda et al., 2019).

特性

IUPAC Name |

2-piperidin-4-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-8-3-6-11-12(8)7-1-4-10-5-2-7/h3,6-7,10H,1-2,4-5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLYKKYZWBQKLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349490 |

Source

|

| Record name | 2-Piperidin-4-yl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperidin-4-yl-2H-pyrazol-3-ylamine | |

CAS RN |

957478-21-6 |

Source

|

| Record name | 2-Piperidin-4-yl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)

![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)

![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)